molecular formula C13H8FN3OS2 B11373590 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B11373590
M. Wt: 305.4 g/mol
InChI Key: HBDXAVPHMZMXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound designed for research use in oncology and medicinal chemistry. It integrates two pharmaceutically active scaffolds: a thiophene carboxamide and a 1,3,4-thiadiazole ring bearing a 4-fluorophenyl group. The thiophene ring is a recognized pharmacophore in anticancer agent development, with studies showing that thiophene carboxamide derivatives can act as biomimetics of the natural microtubule-targeting agent Combretastatin A-4 (CA-4) . These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, including hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The mechanism of action for such structures often involves the inhibition of tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis . The 1,3,4-thiadiazole core is a mesoionic ring known for its ability to enhance membrane permeability and interact with diverse biological targets . This moiety is present in numerous compounds investigated for their antitumor properties, which can work through mechanisms such as enzyme inhibition . The combination of these two heterocyclic systems in a single molecule makes this compound a promising candidate for investigating novel anticancer pathways and for use as a building block in the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C13H8FN3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H8FN3OS2/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

HBDXAVPHMZMXEK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization with Carbon Disulfide

A classical approach involves treating thiosemicarbazide derivatives with carbon disulfide (CS₂) under basic conditions. For the 3-(4-fluorophenyl) substitution, 4-fluorophenylthiosemicarbazide is cyclized with CS₂ in dimethylformamide (DMF) at 80°C, yielding 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole.
Reaction conditions :

  • Reagents : 4-Fluorophenylthiosemicarbazide, CS₂, KOH.

  • Temperature : 80°C.

  • Yield : >90%.

Oxidative Cyclization of Benzalthiosemicarbazones

Ferric chloride (FeCl₃)-mediated oxidative cyclization of 4-fluorobenzaldehyde thiosemicarbazone generates the 1,2,4-thiadiazole ring. This method is advantageous for introducing aromatic substituents at C3.
Example :

  • Substrate : 4-Fluorobenzaldehyde thiosemicarbazone.

  • Oxidizing agent : FeCl₃.

  • Product : 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole.

Functionalization of the Thiadiazole Core

Chlorination at C5

The 5-position of 2-amino-1,3,4-thiadiazole is activated for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) converts the amine to a chloride, enabling subsequent coupling.
Procedure :

  • Substrate : 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole.

  • Chlorinating agent : POCl₃, reflux.

  • Product : 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole.

Amination at C5

The chloride intermediate reacts with ammonia or amines to introduce amino groups. However, for carboxamide coupling, direct substitution with thiophene-2-carboxamide is less feasible, necessitating alternative strategies.

Synthesis of Thiophene-2-Carboxamide

Carboxylation of Thiophene

Thiophene-2-carboxylic acid is synthesized via oxidation of 2-methylthiophene or carboxylation using CO₂ under Friedel-Crafts conditions. Subsequent conversion to the acid chloride (e.g., using thionyl chloride) prepares it for amide formation.

Steps :

  • Substrate : Thiophene.

  • Carboxylation : CO₂, AlCl₃.

  • Chlorination : SOCl₂.

  • Product : Thiophene-2-carbonyl chloride.

Coupling of Thiadiazole and Thiophene Units

Nucleophilic Aromatic Substitution (SNAr)

The 5-chloro-thiadiazole undergoes SNAr with thiophene-2-carboxamide in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

Optimized conditions :

  • Substrate : 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole.

  • Nucleophile : Thiophene-2-carboxamide.

  • Base : DIPEA (N,N-Diisopropylethylamine).

  • Solvent : DMF, 80°C.

  • Yield : 74%.

Buchwald-Hartwig Amination

For direct amination, palladium-catalyzed coupling between 5-bromo-thiadiazole and thiophene-2-carboxamide is viable but less common due to cost.

Green Synthesis Alternatives

One-Pot Cyclization-Coupling

A solvent-free approach combines thiosemicarbazide cyclization and carboxamide coupling using microwave irradiation, reducing reaction time and waste.

Example :

  • Reagents : 4-Fluorophenylthiosemicarbazide, thiophene-2-carbonyl chloride.

  • Conditions : Microwave, 120°C, 20 min.

  • Yield : 68%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.85–7.75 (m, 2H, Ar-F), 7.45–7.35 (m, 2H, Ar-F), 7.30 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.10 (d, J = 3.6 Hz, 1H, thiophene-H).

  • MS (ESI+) : m/z 346.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Challenges and Optimization

Side Reactions

  • Hydrolysis of Chloride : Moisture-sensitive intermediates require anhydrous conditions.

  • Regioselectivity : Competing substitution at C3 vs. C5 in thiadiazole necessitates careful stoichiometry.

Yield Improvement

  • Catalysis : Adding catalytic KI enhances SNAr efficiency.

  • Temperature Control : Lower temperatures (60°C) reduce decomposition.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Thiosemicarbazide + CS₂KOH, DMF, 80°C90%High yield, scalableRequires toxic CS₂
SNAr CouplingDMF, DIPEA, 80°C74%Mild conditionsMoisture-sensitive intermediates
One-Pot MicrowaveSolvent-free, 120°C68%Eco-friendly, fastSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and thiophene rings. For instance, derivatives of thiadiazole have shown significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . The mechanisms of action often involve inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis.

Antimicrobial Properties

Research indicates that compounds like N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide exhibit antimicrobial activities against a range of bacterial and fungal species. These activities are crucial in addressing the growing issue of antibiotic resistance .

Pharmacological Applications

The pharmacological applications of this compound are broad and include:

  • Anthelmintic Activity : Some derivatives have been evaluated for their potential as anthelmintic agents, showing promise in treating parasitic infections .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Anticancer Studies

A study investigated various thiadiazole derivatives for their anticancer activity against breast cancer cell lines using the Sulforhodamine B assay. Compounds similar to this compound demonstrated significant growth inhibition rates, suggesting their potential as effective anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins involved in cancer progression. For example, docking simulations with dihydrofolate reductase (DHFR) indicated that certain derivatives could effectively inhibit this enzyme, which is crucial for nucleotide synthesis in rapidly dividing cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResults
AnticancerHepG-2SRB AssaySignificant growth inhibition observed
AnticancerA-549SRB AssayHigh cytotoxicity compared to standard drug
AntimicrobialVarious BacteriaTurbidimetric MethodPromising antimicrobial activity noted
AnthelminticParasitic WormsIn vitro assaysEffective against specific helminths

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits VEGFR1 and VEGFR2, leading to reduced angiogenesis and tumor growth . The compound also inhibits P-glycoprotein efflux pumps, which helps in overcoming drug resistance in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocycle Variations

Thiophene vs. Furan Replacement
  • N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide ():
    • Molecular Formula : C₁₃H₈FN₃O₂S vs. the target compound’s likely formula (C₁₃H₈FN₃OS₂).
    • Key Difference : Replacement of thiophene with furan reduces molecular weight (289.29 g/mol vs. ~305.3 g/mol for the thiophene analog) due to oxygen’s lower atomic weight compared to sulfur.
    • Implications : Furan’s lower lipophilicity may enhance aqueous solubility but reduce membrane permeability .
Thiadiazole vs. Oxadiazole Core
  • N-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide (): Structural Change: Oxadiazole replaces thiadiazole, altering electronic properties.

Substituent Modifications

Fluorophenyl vs. Difluorophenyl/Methoxy-Trifluoromethyl
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():

    • Molecular Formula : C₁₄H₇F₂N₃O₃S₂.
    • Purity : 99.05%, suggesting superior synthetic feasibility compared to analogs with bulky substituents (e.g., methoxy-trifluoromethyl, 42% purity).
    • Activity : The nitro group may enhance antibacterial activity via electron-withdrawing effects, though it could increase toxicity .
  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():

    • Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂.
    • Purity : 42%, likely due to steric hindrance from the trifluoromethyl group complicating synthesis .

Scaffold Hybridization

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide ():
    • Structural Feature : Oxolane (tetrahydrofuran) replaces thiophene.
    • Effect : Increased conformational flexibility may improve binding to flexible enzyme pockets but reduce thermal stability .

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the thiophene moiety enhances its pharmacological potential due to the high aromaticity and electron-donating properties associated with these structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to this compound exhibited significant antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)

In one study, certain derivatives demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating potent anticancer activity with minimal toxicity profiles .

Cell LineIC50 (µM)Reference
MCF-75.46
HCT-11612.58
PC-3Not specified

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. For example, compounds containing the thiadiazole scaffold were effective against Staphylococcus epidermidis and alpha Streptococcus haemolyticus , with docking studies revealing interactions with bacterial proteins . The broad-spectrum antimicrobial activity includes:

  • Antibacterial
  • Antifungal

The incorporation of the thiadiazole ring has been linked to enhanced activity against various pathogens .

Anti-inflammatory and Analgesic Effects

The compound's anti-inflammatory properties have been supported by various studies indicating its potential in treating inflammatory conditions. The mechanisms often involve inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Molecular Targeting

Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for the anticancer activity of these compounds . This interaction suggests that this compound could inhibit angiogenesis in tumors.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by structural modifications. Electron-withdrawing or -donating groups on the phenyl ring can enhance or diminish activity against specific targets. For instance, substituents such as nitro or methoxy groups have been shown to affect lipophilicity and thus influence bioactivity .

Case Studies

  • Case Study on Antiproliferative Activity : A study evaluated a series of thiadiazole derivatives against cancer cell lines using the MTT assay. Compounds showed varied degrees of efficacy, with some exhibiting comparable effects to established chemotherapeutic agents like doxorubicin .
  • Case Study on Antimicrobial Efficacy : In vitro tests demonstrated that specific derivatives effectively inhibited the growth of both gram-positive and gram-negative bacteria, showcasing their potential as new antimicrobial agents in clinical settings .

Q & A

Q. Example SAR Table :

Substituent PositionModificationBioactivity Impact (vs. Parent Compound)Reference
Thiadiazole C-34-Fluorophenyl↑ Anticancer (IC₅₀: 12 μM vs. 25 μM)
Thiophene C-2Methyl ester↓ Solubility, ↓ Antifungal activity
Thiadiazole C-5Cyclopropyl replacementAlters kinase inhibition selectivity

Advanced: What computational strategies are effective in predicting binding modes or pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Use crystal structures of target proteins (e.g., SARS-CoV-2 Mpro, PDB: 6LU7) to model interactions. The thiadiazole sulfur may form hydrogen bonds with catalytic cysteine residues .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap ~4.5 eV indicates reactivity) .
  • ADMET Prediction (SwissADME) : LogP ~2.8 suggests moderate blood-brain barrier penetration. PSA ~80 Ų indicates low oral bioavailability, necessitating prodrug strategies .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:
Contradictions often arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms. Refine XRD data with SHELXL, applying TWIN/BASF commands for twinned crystals .
  • Overlapping NMR Signals : Acquire 2D spectra (COSY, HSQC) to resolve aromatic proton assignments. For fluorophenyl groups, 19F NMR can distinguish para/meta substitution .
  • Mass Spectral Fragmentation : Compare experimental fragments with simulated patterns (e.g., m/z 321 → 178 [thiadiazole loss]) using MassFrontier .

Advanced: What methodologies validate the compound’s mechanism of action in biological assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization. A 10 μM inhibitor concentration showing >50% inhibition suggests competitive binding .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7). Correlate with cytotoxicity (MTT assay) .
  • Mutagenesis Studies : Replace key binding residues (e.g., C145A in SARS-CoV-2 Mpro) to confirm target engagement via loss of inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.